![molecular formula C39H53N5O6Si B12299535 9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected phenyl group, and a ureido-functionalized pentanoyl moiety
Preparation Methods
The synthesis of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl groups during synthesis . The fluorenylmethyl group is introduced through a coupling reaction with the appropriate fluorenylmethyl halide . The ureido-functionalized pentanoyl moiety is typically synthesized through a series of amide bond formations and urea insertions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Overview
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant potential in various scientific research applications. Its unique molecular structure allows it to interact with biological systems, making it a candidate for therapeutic development, particularly in the fields of medicinal chemistry and biochemistry.
Research indicates that compounds similar to 9H-fluoren-9-ylmethyl derivatives can act as allosteric modulators of Cyclophilin A (CypA), a protein implicated in various physiological processes and diseases, including cancer and viral infections. For example, related compounds have been shown to enhance the peptidyl-prolyl isomerase activity of CypA, suggesting potential pathways for therapeutic intervention in diseases where CypA plays a critical role .
Potential Therapeutic Areas:
- Cancer Treatment : By modulating CypA activity, these compounds may inhibit tumor growth or enhance the efficacy of existing therapies.
- Viral Infections : The ability to influence CypA could provide new avenues for antiviral drug development, particularly against viruses that exploit this protein for replication.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Antimicrobial Evaluation : Research has shown that derivatives of fluorenylmethyl compounds exhibit antimicrobial properties, suggesting their utility in developing new antibiotics .
- Organic Light Emitting Diodes (OLEDs) : Compounds featuring similar structural motifs have been investigated for their potential in OLED technology due to their favorable electronic properties .
- Biological Assays : Various assays have demonstrated the interaction of these compounds with biological targets, providing insights into their mechanism of action and potential therapeutic effects .
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or modulating their function. The fluorenylmethyl group and the ureido-functionalized pentanoyl moiety play crucial roles in these interactions, providing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate include:
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)butanoic acid: This compound shares the fluorenylmethyl and TBDMS-protected groups but differs in the functionalization of the pentanoyl moiety.
tert-Butyl substituted hetero-donor TADF compounds: These compounds feature the tert-butyl group and are used in the development of organic light-emitting diodes (OLEDs).
The uniqueness of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, often referred to as compound 1, is a complex organic molecule with significant biological implications. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from diverse sources and research findings.
Molecular Details
Property | Value |
---|---|
Molecular Formula | C39H53N5O6Si |
Molecular Weight | 716.0 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps, including the protection of functional groups using tert-butyldimethylsilyl (TBDMS) to enhance stability during reactions. The complete synthesis pathway is essential for producing the compound in sufficient purity for biological evaluation.
Research indicates that compounds similar to 9H-fluoren-9-ylmethyl derivatives can act as allosteric modulators of Cyclophilin A (CypA), a protein involved in various physiological processes and diseases, including cancer and viral infections. For instance, a related compound has been shown to enhance the peptidyl-prolyl isomerase activity of CypA, indicating potential pathways through which these compounds may exert their biological effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of fluorenyl derivatives. For example, new fluorenyl-hydrazinthiazole derivatives demonstrated varying degrees of antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were generally above 256 μg/mL for Gram-positive bacteria but showed some efficacy against specific strains . This suggests that the fluorenyl moiety may contribute to antimicrobial properties, although further optimization may be necessary.
Case Studies and Research Findings
- CypA Activation : A study highlighted that a closely related compound could bind to an allosteric site on CypA, stabilizing its active conformation and enhancing its catalytic efficiency. This mechanism could be pivotal in developing therapeutic strategies targeting diseases linked to CypA dysregulation .
- Antimicrobial Evaluation : Another investigation focused on synthesizing various fluorenyl derivatives and assessing their antimicrobial efficacy. While most compounds exhibited MIC values higher than 256 μg/mL against Gram-positive bacteria, some showed promising activity against specific strains, suggesting that structural modifications could enhance their potency .
- Structure-Bioactivity Relationship : The incorporation of bulky groups like TBDMS appears to influence the biological activity of these compounds significantly. This relationship underscores the need for further structural analysis to optimize efficacy while minimizing toxicity .
Properties
Molecular Formula |
C39H53N5O6Si |
---|---|
Molecular Weight |
716.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47) |
InChI Key |
LHOVNDTUHPWXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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